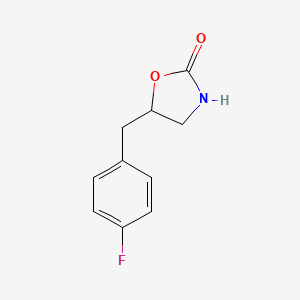

5-((4-Fluorophenyl)methyl)-2-oxazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

62825-91-6 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13) |

InChI Key |

YJQGCMLOVNBRLI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2-Oxazolidinone (B127357) Core

The construction of the 2-oxazolidinone heterocycle is a well-explored area of organic synthesis, with numerous methods developed to achieve this transformation efficiently and selectively. Key strategies include cycloaddition reactions utilizing carbon dioxide, ring-closing reactions of functionalized alkenes, and various stereoselective approaches.

Carbon Dioxide Cycloaddition Reactions in Oxazolidinone Synthesis

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 building block is a cornerstone of green chemistry. mdpi.comnih.gov Its reaction with various substrates provides direct access to the 2-oxazolidinone core.

Key approaches include:

Cycloaddition of CO₂ to Aziridines: This is an attractive method for preparing 2-oxazolidinones. rsc.org The reaction involves the coupling of CO₂ with aziridine (B145994) derivatives, often promoted by catalysts such as aluminum(salphen) complexes. nih.gov This process can be performed under solvent-free conditions and is applicable to a range of substituted aziridines, yielding products with high regioselectivity. nih.govrsc.org For instance, amine-functionalized MCM-41 has been shown to be an efficient heterogeneous catalyst for the coupling of CO₂ with aziridines under mild, metal-free conditions. rsc.org

Carboxylative Cyclization of Propargylic Amines: Propargylic amines can react with CO₂ to form 2-oxazolidinones. mdpi.com This transformation has been achieved using various catalytic systems, including nano-SiO₂-supported ionic liquids, which demonstrate high compatibility with different propargylic amines and allow for excellent yields under mild conditions. mdpi.com

Three-Component Coupling of Epoxides, Amines, and CO₂: This method represents a highly efficient route to 3-substituted-2-oxazolidinones. rsc.org The reaction has been successfully catalyzed by systems like Al-MCM-41 supported dual imidazolium (B1220033) ionic liquids, which promote the cycloaddition to form the corresponding 2-oxazolidinones in high yields and with excellent selectivity. tandfonline.com

These CO₂ fixation reactions offer sustainable and efficient pathways to the oxazolidinone framework, often proceeding with high atom economy. rsc.orgrsc.org

Ring-Closing Reactions via Aminohydroxylation of Alkenes

The aminohydroxylation of alkenes is a powerful transformation that installs vicinal amino and hydroxyl groups across a double bond, providing the direct precursor for cyclization to a 2-oxazolidinone. organic-chemistry.org This oxidative 1,2-difunctionalization of alkenes can be achieved using various metal-catalyzed systems.

Sharpless Asymmetric Aminohydroxylation (AA): This pioneering method allows for the syn-selective preparation of 1,2-amino alcohols from alkenes using osmium tetroxide (OsO₄) as a catalyst and salts of N-haloamides or -carbamates as the nitrogen source. organic-chemistry.org The addition of chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) induces enantioselectivity. organic-chemistry.org

Palladium-Catalyzed Aminohydroxylation: Palladium catalysts have been employed for the intramolecular aminohydroxylation of alkenes. organic-chemistry.org For example, an oxidative cleavage of an alkyl C-Pd bond by H₂O₂ enables this transformation, yielding various heterocycles with good yields and excellent diastereoselectivities. organic-chemistry.org Other methods involve the palladium-catalyzed aminoacetoxylation of alkenes, proceeding via cis-aminopalladation followed by oxidative cleavage of the palladium-carbon bond. acs.org

Iron-Catalyzed Aminohydroxylation: Inexpensive and non-toxic iron salts can catalyze the reaction of N-sulfonyl oxaziridines with a wide range of olefins to produce 1,3-oxazolidines, which are precursors to 1,2-amino alcohols. nih.gov This method provides access to amino alcohols with the opposite regioselectivity compared to copper-catalyzed versions, allowing for controlled synthesis of either regioisomer. nih.gov

Copper-Catalyzed Amino-oxygenation: A copper-catalyzed radical amino-oxygenation of alkenes using amine-derived tert-butyl chloro-carbamates has been developed for the exclusive synthesis of 5-substituted 2-oxazolidinones. colby.edu This method forms C-N and C-O bonds in a single step under ligand- and base-free conditions. colby.edu

Stereoselective Approaches to Oxazolidinone Formation

Controlling the stereochemistry at the C4 and C5 positions of the oxazolidinone ring is crucial, particularly for its application as a chiral auxiliary or as a component of a chiral drug. mdpi.com Numerous stereoselective strategies have been developed to this end.

The use of chiral auxiliaries is a reliable method for controlling the stereochemistry of synthetic intermediates. rsc.orgresearchgate.net Evans' oxazolidinones, derived from readily available α-amino acids, are prominent examples. nih.govacs.org These auxiliaries direct the stereoselective alkylation, aldol (B89426), and Michael addition reactions of their N-acyl derivatives, after which the auxiliary can be cleaved and recycled. sigmaaldrich.comrsc.org

Catalytic asymmetric synthesis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product.

Ruthenium-Catalyzed Asymmetric Hydrogenation: Optically active 4-substituted 2-oxazolidinones can be efficiently synthesized by the asymmetric hydrogenation of 2-oxazolones, catalyzed by Ruthenium(II)-NHC complexes, achieving excellent enantioselectivities (up to 96% ee). rsc.org

Palladium-Catalyzed Asymmetric Cyclization: Chiral ferrocenyloxazoline palladacycle (FOP) catalysts have been used for the asymmetric synthesis of 4-vinyloxazolidin-2-ones from allylic N-arylsulfonylcarbamates, affording products in high yield and with excellent enantiomeric excess (up to 99% ee). acs.org

Chiral Selenide-Catalyzed Bromocyclization: A catalytic asymmetric bromocyclization of carbamic acids, generated in situ from allylamines and CO₂, has been achieved using a BINOL-derived chiral bifunctional selenide (B1212193) catalyst. rsc.org This CO₂ utilization reaction provides chiral 2-oxazolidinone products with good enantioselectivities. rsc.org

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiopure compounds under mild reaction conditions. researchgate.netresearchgate.net

Engineered Myoglobin-Based Catalysts: An efficient biocatalytic strategy for the asymmetric synthesis of oxazolidinones involves the intramolecular C(sp³)–H amination of carbamate (B1207046) precursors using engineered myoglobin-based catalysts. acs.org This method demonstrates a broad substrate scope and high enantioselectivity. acs.org

Halohydrin Dehalogenase (HHDH): One-pot biocatalytic cascade processes combining a styrene (B11656) monooxygenase and a halohydrin dehalogenase enable the stereo- and regioselective aminohydroxylation of various alkenes to produce enantiopure oxazolidinones. researchgate.netresearchgate.net HHDH enzymes have also been engineered to catalyze the ring expansion of spiro-epoxides with cyanate (B1221674) to construct chiral spiro-oxazolidinones. acs.orgthieme-connect.com By engineering HheG mutants, scientists have developed a platform capable of synthesizing both chiral 4-aryloxazolidinones and 5-aryloxazolidinones with high enantiomeric excess (>99% ee) and regioselectivity. researchgate.net

Functionalization Strategies for the 5-((4-Fluorophenyl)methyl) Moiety

The synthesis of the specific target, 5-((4-fluorophenyl)methyl)-2-oxazolidinone, requires methods that can install the 4-fluorobenzyl group at the C5 position of the oxazolidinone ring. This can be achieved either by starting with a precursor already containing the fluorinated phenyl group or by functionalizing a pre-formed oxazolidinone synthon.

A key strategy involves the stereoselective synthesis of β-hydroxy carbonyl compounds, which can then undergo a Curtius rearrangement and cyclization. For example, a related compound, (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one, was synthesized from a β-hydroxy ketone precursor. mdpi.com This highlights a viable pathway where an aldol reaction between an enolate and 4-fluorobenzaldehyde (B137897) could generate the necessary precursor, which is then converted to the target oxazolidinone.

Another versatile approach utilizes readily available chiral building blocks. For instance, enantiomerically pure 4-(chloromethyl)oxazolidin-2-one can serve as a key intermediate. bioorg.orgnih.gov This synthon can undergo nucleophilic substitution with an appropriate organometallic reagent derived from 4-fluorobromobenzene, such as a Grignard or organocuprate reagent, to form the C-C bond and introduce the 4-fluorobenzyl moiety. A similar strategy has been successfully applied to the synthesis of various (L)-homophenylalaninol analogues. bioorg.org

Furthermore, the synthesis can start from a chiral amino acid precursor, L-4-fluorophenylalanine. The direct reduction of the amino acid with a borane (B79455) reagent yields the corresponding β-amino alcohol, (S)-2-amino-3-(4-fluorophenyl)propan-1-ol. orgsyn.org This intermediate can then be cyclized to the desired this compound using reagents like phosgene (B1210022), diethyl carbonate, or their safer equivalents. nih.gov This route benefits from the high crystallinity of the intermediates, which often allows for purification by simple recrystallization. orgsyn.org

Introduction of the Fluorophenyl Group

The incorporation of a 4-fluorophenylmethyl moiety at the C-5 position of the oxazolidinone ring is a critical step that defines the target compound's structure. This is typically achieved by utilizing a precursor that already contains the fluorinated aromatic ring. One common strategy involves the reaction of a suitable three-carbon synthon with a nucleophile derived from 4-fluoroaniline (B128567) or its equivalent.

Alternatively, the synthesis can commence with a precursor containing the 4-fluorobenzyl group, which is then elaborated to form the oxazolidinone ring. For instance, methods for preparing similar oxazolidinone structures often involve the reaction of an N-lithiated aryl carbamate with a chiral electrophile like (R)-glycidyl butyrate. researchgate.net In the context of the target compound, this would involve a carbamate derived from an amine that can be converted to the 4-fluorobenzyl group.

Another powerful method is the iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides. acs.org This approach allows for the synthesis of enantioenriched α-tertiary amino esters and amides, which are versatile precursors. acs.org For the target compound, a ketimine bearing a 4-fluorophenyl group could be coupled with an appropriate alkyl halide, followed by reduction and intramolecular cyclization to yield the desired 5-substituted oxazolidinone. acs.org The reaction demonstrates broad functional group tolerance, including fluoro substituents. acs.org

A representative approach for introducing a substituted phenyl group involves the Goldberg coupling reaction, which facilitates the amidation of aryl halides. mdpi.com This could be adapted by coupling an aryl halide containing the 4-fluorophenyl group with a pre-formed oxazolidinone structure or a suitable precursor.

Stereochemical Control at C-5 Position

Achieving the correct stereochemistry at the C-5 position is paramount for the biological activity of many oxazolidinones. Several highly stereoselective synthetic methods have been developed to control this chiral center.

A prominent strategy involves the use of enantiomerically pure starting materials. Chiral aziridines, for example, serve as excellent precursors. A one-pot synthesis can convert commercially available chiral aziridines with an electron-withdrawing group at the C-2 position into 5-functionalized oxazolidin-2-ones with retention of configuration and in high yields. bioorg.org The absolute configuration at the C-5 position of the resulting oxazolidinone is directly controlled by the stereochemistry of the C-2 position of the starting aziridine. bioorg.org Similarly, enantiomerically pure aziridine-2-methanols can be transformed into chiral 4-substituted oxazolidin-2-ones, a methodology that can be adapted for 5-substituted analogues. bioorg.org

Another effective method relies on the asymmetric aldol reaction followed by a modified Curtius rearrangement. mdpi.com This sequence allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-ones, and the principles can be applied to C-5 monosubstituted targets. mdpi.com The stereochemistry is established during the initial asymmetric aldol condensation, providing a powerful tool for constructing the desired chiral scaffold.

The use of chiral auxiliaries is a classic and effective approach. While often used to direct reactions at the N-acyl group, the synthesis of the chiral oxazolidinone core itself can be derived from chiral α-amino acids. researchgate.netnih.gov For the target compound, L-4-fluorophenylalanine could serve as a chiral starting material, which would be converted to the corresponding amino alcohol and then cyclized to form the (S)-5-((4-fluorophenyl)methyl)-2-oxazolidinone.

Below is a table summarizing stereoselective methods applicable to oxazolidinone synthesis.

| Method | Chiral Source/Catalyst | Key Transformation | Stereochemical Outcome | Reference |

| Aziridine Ring Opening | Enantiopure aziridine-2-carboxylate | Regioselective ring-opening and intramolecular cyclization | Retention of configuration from C-2 of aziridine to C-5 of oxazolidinone | bioorg.org |

| Asymmetric Aldol/Curtius | Chiral catalyst for aldol reaction | Asymmetric aldol addition followed by intramolecular ring closure | Controlled formation of two vicinal stereocenters | mdpi.com |

| Chiral Pool Synthesis | L-amino acids | Reduction of carboxylic acid to alcohol, followed by cyclization | Stereochemistry derived from the natural amino acid | researchgate.netnih.gov |

| Iron-Catalyzed Cross-Coupling | Chiral bisoxazoline-phosphine (NPN) ligand | Asymmetric reductive cross-coupling of ketimines | High enantioselectivity in the formation of α-tertiary amines | acs.org |

Green Chemistry Principles in Oxazolidinone Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener routes for oxazolidinone synthesis. These methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and catalysts.

A significant advancement is the use of carbon dioxide (CO₂) as a C1 building block, replacing toxic phosgene derivatives. rsc.org One such approach involves the three-component reaction of epoxides, amines, and CO₂. researchgate.net This strategy is attractive due to the use of readily available starting materials. researchgate.net Continuous flow synthesis using a polystyrene-supported organocatalyst has been shown to be a highly efficient and recyclable system for converting epoxy amines and CO₂ into oxazolidinones. rsc.orgrsc.org This method allows for the synthesis of a variety of N-aryl oxazolidinones and the catalyst can be used for extended periods without significant loss of activity. rsc.org

The use of deep eutectic solvents (DES) offers an environmentally benign alternative to conventional organic solvents. A ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both the catalyst and reaction medium for the three-component synthesis of 3,5-disubstituted oxazolidinones from epoxides, amines, and dimethyl carbonate. researchgate.net A key advantage of this system is the ability to recycle the solvent/catalyst. researchgate.net

Catalytic systems based on earth-abundant and non-toxic metals are also gaining prominence. A CuBr/ionic liquid system has been developed to efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂, even under atmospheric pressure. mdpi.com This system exhibits a very high turnover number, highlighting its excellent activity and sustainability. mdpi.com

The table below highlights some green synthetic approaches.

| Green Principle | Methodology | Reagents/Catalyst | Advantages | Reference |

| Use of Renewable Feedstock | CO₂ as C1 source | Epoxides, Amines, CO₂ | Replaces toxic phosgene, atom economical | rsc.orgresearchgate.netrsc.org |

| Benign Solvents | Deep Eutectic Solvent (DES) | Choline chloride/Glycerol/AlCl₃·6H₂O | Recyclable, environmentally friendly medium | researchgate.net |

| Catalysis | Recyclable supported organocatalyst | Polystyrene-supported TBD | Halide-free, reusable, suitable for continuous flow | rsc.orgrsc.org |

| Catalysis | Copper/Ionic Liquid System | CuBr/[C₄C₁im][OAc] | High turnover number, works at 1 atm CO₂, recyclable | mdpi.com |

Precursor Chemistry and Intermediate Derivatization for Target Compound

The synthesis of this compound relies on the strategic selection and manipulation of key precursors and intermediates. A common and versatile precursor is (R)-epichlorohydrin or its derivatives, which are readily available from the chiral pool. orientjchem.org

One established pathway involves the reaction of an appropriate aniline (B41778) with (R)-glycidyl butyrate. researchgate.net For the target compound, this would necessitate a precursor to the 4-fluorobenzyl group. A more direct route would start with (S)-3-amino-1-(4-fluorophenyl)propan-2-ol. This key amino alcohol intermediate can be synthesized through various methods, including the asymmetric reduction of a corresponding aminoketone or the ring-opening of a suitable epoxide.

Once the amino alcohol is obtained, cyclization to form the oxazolidinone ring is typically achieved using a carbonylating agent. Agents like carbonyldiimidazole (CDI), diethyl carbonate, or the historically used but more hazardous phosgene can be employed. orientjchem.orgnih.gov

Derivatization of intermediates provides flexibility in the synthetic route. For example, a common intermediate such as (R)-5-(hydroxymethyl)-2-oxazolidinone can be synthesized and its hydroxyl group can then be converted into a leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a 4-fluorophenyl-containing nucleophile, such as a Grignard or organocuprate reagent, would install the desired side chain at the C-5 position.

Another strategy involves the derivatization of chiral aziridine intermediates. Enantiomerically pure N-protected aziridine-2-methanols can be synthesized and then cyclized to form the oxazolidinone ring. bioorg.org The subsequent removal of the N-protecting group allows for further functionalization.

Preclinical Biological Activity and Molecular Mechanisms of Action

In Vitro Antimicrobial Activity Spectrum

Preclinical evaluations have sought to characterize the in vitro activity of this compound against various bacterial pathogens.

While specific minimum inhibitory concentration (MIC) data for 5-((4-Fluorophenyl)methyl)-2-oxazolidinone is not available in the reviewed literature, the oxazolidinone class, in general, demonstrates potent activity against multidrug-resistant Gram-positive organisms. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Structure-activity relationship (SAR) studies on oxazolidinones indicate that modifications at the C-5 position of the oxazolidinone ring are crucial for their antibacterial potency. The 5-substituted derivatives are synthesized and evaluated to explore their activity against these resistant strains.

Detailed preclinical data on the activity of this compound against a broad panel of specific bacterial strains and clinical isolates remains to be fully elucidated in publicly available research. However, SAR studies of various oxazolidinone analogs are frequently conducted against panels of both susceptible and resistant clinical isolates to determine their potential clinical utility.

The primary activity of the oxazolidinone class is concentrated against Gram-positive bacteria. While some derivatives have been investigated for any potential activity against Gram-negative organisms, this is not the typical spectrum for this class of antibiotics. Specific data regarding the broader spectrum efficacy of this compound is not currently available.

Elucidation of Molecular Targets and Binding Dynamics

The molecular mechanism of action for oxazolidinones is well-established and involves the inhibition of a critical step in bacterial protein synthesis.

The molecular target of this compound, like other oxazolidinones, is the bacterial ribosome. Specifically, these compounds bind to the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding site is located at the peptidyl transferase center (PTC), a critical region for peptide bond formation. The interaction with the 23S rRNA is a key determinant of the antibacterial activity of this class of compounds. Molecular modeling and docking studies are often employed to visualize and understand the specific interactions between oxazolidinone derivatives and their ribosomal target.

By binding to the 50S ribosomal subunit, oxazolidinones, including presumably this compound, inhibit the initiation phase of bacterial protein synthesis. This mechanism is distinct from many other classes of antibiotics that typically inhibit the elongation phase. The binding of the oxazolidinone molecule to the ribosome prevents the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into protein. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and replication.

Comparative Analysis with Other Protein Synthesis Inhibitors

The primary mechanism of action for oxazolidinones, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding action prevents the formation of the initiation complex, a critical first step in the translation of messenger RNA (mRNA) into proteins. By disrupting this process, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.

The unique binding site and mechanism of oxazolidinones mean there is generally no cross-resistance with other classes of protein synthesis inhibitors.

In comparison to other well-known protein synthesis inhibitors, oxazolidinones exhibit a distinct mode of action. For instance, tetracyclines and aminoglycosides bind to the 30S ribosomal subunit, while macrolides, lincosamides, and chloramphenicol also target the 50S subunit but at different sites and through different interactions.

A significant characteristic of the oxazolidinone class is their potential to also inhibit mitochondrial protein synthesis in mammalian cells. This is a class-wide effect and an important consideration in preclinical evaluations.

Tedizolid, another member of the oxazolidinone class, is noted for its enhanced potency, which is attributed to a modified side chain at the C-5 position of the oxazolidinone nucleus. This modification allows for additional binding site interactions, increasing its activity against some linezolid-resistant strains. Tedizolid has demonstrated a favorable adverse effect profile in clinical trials compared to linezolid, with a lower incidence of gastrointestinal and hematologic side effects.

Table 1: Comparative Analysis of Protein Synthesis Inhibitors

| Inhibitor Class | Ribosomal Subunit Target | Mechanism of Action |

| Oxazolidinones | 50S | Prevents formation of the initiation complex |

| Tetracyclines | 30S | Interferes with the binding of aminoacyl-tRNA |

| Aminoglycosides | 30S | Causes misreading of mRNA and inhibits translocation |

| Macrolides | 50S | Blocks the exit tunnel for the nascent polypeptide chain |

| Lincosamides | 50S | Inhibits peptide bond formation |

| Chloramphenicol | 50S | Inhibits peptidyl transferase activity |

Cellular Pathway Modulation in Preclinical Models

The primary cellular pathway modulated by this compound and other oxazolidinones is the protein synthesis pathway within bacteria. By inhibiting the initiation of this fundamental process, these compounds effectively arrest bacterial growth and proliferation.

In preclinical models, the impact of oxazolidinones on mammalian cells is also a key area of investigation, largely due to the inhibition of mitochondrial protein synthesis. Mitochondria, the powerhouses of eukaryotic cells, have their own ribosomes that are more similar to bacterial ribosomes than to the cytoplasmic ribosomes of the host cell. This similarity explains the off-target effect of some ribosome-targeting antibiotics. Inhibition of mitochondrial protein synthesis can lead to a decrease in the production of essential mitochondrial proteins, which may have implications for cellular function, particularly in tissues with high energy demands. The extent of this inhibition and its clinical relevance can vary between different oxazolidinone compounds.

Further research into the specific cellular pathway modulation by this compound in various preclinical models is necessary to fully elucidate its complete biological profile and therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Design

Impact of the Fluorophenyl Group on Preclinical Activity and Selectivity

The substitution pattern on the aryl rings of the oxazolidinone scaffold plays a pivotal role in modulating the antibacterial potency and spectrum. In the case of 5-((4-Fluorophenyl)methyl)-2-oxazolidinone, the key feature is the 4-fluorophenyl group attached to the C-5 methyl position. While much of the existing literature focuses on fluorine substitution on the N-aryl ring (B-ring) of the oxazolidinone core, the principles observed can provide insights into the role of the fluorinated moiety at the C-5 position.

Generally, the presence of a fluorine atom on the phenyl ring is associated with enhanced biological activity. For instance, in the broader class of oxazolidinones, a meta-fluoro substitution on the N-phenyl ring is known to increase antibacterial potency. nih.gov Conversely, a para-substitution has been shown to expand the antibacterial spectrum. nih.gov This suggests that the electronic properties and the specific positioning of the fluorine atom are critical determinants of the compound's interaction with its ribosomal target.

Significance of Stereochemistry at C-5 for Biological Efficacy

The stereochemistry at the C-5 position of the oxazolidinone ring is an absolute requirement for antibacterial activity. mdpi.comnih.gov It is well-established that the (S)-configuration at this stereocenter is essential for the biological efficacy of these compounds. mdpi.com The corresponding (R)-enantiomer is typically devoid of any significant antimicrobial activity. This stereospecificity highlights a precise and highly ordered interaction between the C-5 substituent of the oxazolidinone and its binding site on the bacterial 23S ribosomal RNA of the 50S subunit.

The (S)-configuration correctly orients the C-5 side chain, in this case, the (4-fluorophenyl)methyl group, within the pocket of the peptidyl transferase center (PTC) on the ribosome. This proper orientation is crucial for establishing the necessary interactions that lead to the inhibition of the formation of the initiation complex, thereby halting protein synthesis.

Modifications of the substituent at the C-5 position have been a major focus of research to improve potency and overcome resistance. While the acetamidomethyl side chain is a common feature in many clinically used oxazolidinones like linezolid, other groups have been successfully introduced. For example, the replacement of the acetamidomethyl group with a hydroxymethyl or a 1,2,3-triazole group has been shown to maintain or even enhance antibacterial potency, including against strains that have developed resistance to linezolid. nih.gov This indicates that while the (S)-stereochemistry is immutable, the nature of the side chain can be varied to optimize interactions with the ribosomal target. The (4-fluorophenyl)methyl group in the subject compound represents one such variation at this critical position.

| Compound/Modification | S. aureus (Susceptible) | S. aureus (Resistant) | Reference |

| Linezolid (Acetamidomethyl) | 1-4 | 2-4 | nih.gov |

| C-5 Thioacetamide Analog | <0.125 | <0.125 | nih.gov |

| C-5 Methyl Carbamate (B1207046) Analog | <0.5 | <0.5 | nih.gov |

| C-5 Propanamide Analog | ≤1 | >1 | nih.gov |

Influence of Substituent Modifications on the N-Aryl Group

The N-aryl group (B-ring) of the oxazolidinone scaffold is another critical determinant of antibacterial activity and spectrum. Although this compound itself does not possess a complex N-aryl substituent beyond a simple phenyl ring in many foundational structures, understanding the impact of modifications at this position is essential for the rational design of more potent analogs.

Extensive SAR studies have demonstrated that the nature and substitution pattern of the N-aryl ring significantly influence the compound's properties. For example, the introduction of a morpholine ring at the para-position of the N-phenyl ring, as seen in linezolid, was a key discovery that led to a potent and clinically viable antibiotic. This heterocyclic C-ring is believed to occupy a specific sub-pocket in the ribosomal binding site.

Identification of Key Pharmacophoric Features for Desired Preclinical Activity

The essential pharmacophore of the oxazolidinone class of antibacterials has been well-defined through extensive research. This pharmacophoric model is crucial for the design of new derivatives with desired preclinical activity. The key features can be summarized as follows:

The 2-Oxazolidinone (B127357) Ring (A-Ring): This five-membered heterocyclic core is the central scaffold of the pharmacophore. It serves to correctly position the other key functional groups for interaction with the ribosomal target.

The (S)-Configured C-5 Substituent: As previously discussed, the stereochemistry at the C-5 position is critical. The substituent at this position, such as the (4-fluorophenyl)methyl group, occupies a crucial pocket in the ribosome and is a primary determinant of potency.

The N-Aryl Group (B-Ring): An aromatic ring attached to the nitrogen atom of the oxazolidinone core is essential for activity. This group is involved in key binding interactions with the ribosome.

A Heterocyclic Moiety (C-Ring): Often attached at the para-position of the N-aryl ring, this group can significantly enhance potency and modulate the spectrum of activity. The nature of this ring system is a major point of diversification in the design of new oxazolidinone antibiotics.

A docking model of potent oxazolidinone analogs binding to the 23S rRNA suggests that increased potency can be attributed to additional ligand-receptor interactions, such as hydrogen bonds formed by functionalities on the C-ring. nih.gov

Design Principles for Enhancing Preclinical Potency and Spectrum

The rational design of new oxazolidinone derivatives with enhanced preclinical potency and a broader spectrum of activity is guided by the established SAR principles. The primary strategies employed include:

Modification of the C-5 Side Chain: While the (S)-stereochemistry is fixed, there is considerable scope for modifying the substituent at this position. The goal is to optimize interactions with the ribosomal binding site to increase affinity and overcome potential resistance mechanisms. For example, replacing the traditional acetamide group with moieties like thiourea or triazoles has yielded compounds with significantly enhanced in vitro activity. nih.govnih.gov

Diversification of the C-Ring: The heterocyclic C-ring attached to the N-aryl group is a key area for modification. The introduction of novel and diverse fused heterocyclic systems can lead to improved potency and a broader antibacterial spectrum. The design often aims to introduce additional hydrogen bond donors and acceptors to form more extensive interactions with the ribosomal RNA. nih.gov

Overcoming Resistance: A major goal in the design of new oxazolidinones is to develop compounds that are active against strains resistant to existing drugs like linezolid. This can be achieved by designing molecules that can bind effectively to the ribosome even when it has undergone mutations or modifications that confer resistance. For instance, compounds with certain C-5 side chains, like hydroxymethyl or 1,2,3-triazole groups, have shown activity against linezolid-resistant strains.

Improving Physicochemical Properties: Beyond enhancing potency, drug design also focuses on optimizing pharmacokinetic and pharmacodynamic properties. This includes modifying the structure to improve solubility, metabolic stability, and oral bioavailability, which are crucial for the development of a successful drug candidate.

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. elsevierpure.com This approach is crucial in drug discovery for predicting the activity of unsynthesized compounds, thereby saving significant time and resources. nih.gov

For the oxazolidinone class of antibacterial agents, various QSAR models have been developed to predict their preclinical activity, primarily their minimum inhibitory concentrations (MICs) against various bacterial strains. nih.gov These models are built using datasets of oxazolidinone derivatives with known antibacterial activities. tandfonline.com

Two prominent 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of tricyclic oxazolidinones. nih.gov These studies generate predictive 3D models based on the steric and electrostatic fields of the molecules. nih.govnih.gov For instance, a study on tricyclic oxazolidinones developed CoMFA and CoMSIA models using a training set of 33 compounds and a test set of 9 compounds. nih.gov The resulting models showed good predictive ability, which is essential for guiding the synthesis of new, more potent analogues. nih.gov

Beyond 3D-QSAR, 2D-QSAR models have also been developed for oxazolidinones using techniques like Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN). tandfonline.com These models correlate biological activity with various calculated molecular descriptors. tandfonline.comresearchgate.net Studies have shown that non-linear models, such as those generated by ANNs, can sometimes offer better predictive ability than linear models like PLS regression. tandfonline.com

Table 1: Statistical Parameters of Representative QSAR Models for Oxazolidinone Antibacterials

| QSAR Method | r² (Conventional) | q² (Cross-validated) | Predictive Performance |

|---|---|---|---|

| CoMFA nih.gov | 0.975 | 0.523 | Good |

| CoMSIA nih.gov | 0.940 | 0.557 | Good |

| ANN tandfonline.com | - | - | Outperforms linear models |

r² represents the coefficient of determination for the training set, while q² represents the cross-validated coefficient of determination, indicating the model's predictive power.

The development of robust QSAR models is critically dependent on the selection of appropriate molecular descriptors. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the oxazolidinone class, a wide range of descriptors have been employed, including:

Constitutional and Topostructural Descriptors : These describe the basic molecular composition and connectivity. tandfonline.com

Chemical and Quantum Chemical Descriptors : These include properties like ionization potential, electron affinity, and electronegativity, which provide insights into the electronic nature of the molecules. tandfonline.comresearchgate.net

3D Descriptors : Used in methods like CoMFA and CoMSIA, these include steric, electrostatic, and lipophilicity factors. nih.gov

Feature selection is a crucial step to reduce model complexity, avoid overfitting, and identify the most relevant descriptors linked to the biological activity. elsevierpure.com Various techniques are used for this purpose, such as stepwise multiple linear regression and genetic algorithms. elsevierpure.comresearchgate.net For the oxazolidinone class, analysis has shown that properties like hydrophobicity and hydrogen bonding play a significant role in ligand binding and activity. nih.gov The selection process aims to isolate those descriptors that best capture the molecular features responsible for the desired preclinical effect, such as antibacterial potency. elsevierpure.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are structure-based computational methods that predict how a ligand, such as 5-((4-Fluorophenyl)methyl)-2-oxazolidinone, binds to its biological target. qut.edu.au These techniques are fundamental for understanding the mechanism of action at a molecular level.

The primary antibacterial target for oxazolidinones is the bacterial ribosome, specifically the 23S rRNA component of the 50S subunit. qut.edu.auscirp.org Molecular docking studies are performed to predict the binding pose of oxazolidinone derivatives within this ribosomal binding site, known as the peptidyl transferase center (PTC). qut.edu.auscirp.org

These simulations help in visualizing the key interactions between the ligand and the target. For oxazolidinones, important interactions often include:

Hydrogen Bonding : Crucial for anchoring the ligand in the binding pocket. nih.govnih.gov

Hydrophobic Interactions : The phenyl group of the oxazolidinone core often engages in hydrophobic interactions with residues in the active site. nih.gov

Docking studies on novel oxazolidinone conjugates have revealed binding energy scores superior to that of the established drug Linezolid, indicating potentially higher potency. mdpi.com The analysis of these interactions is vital for explaining the structure-activity relationships observed experimentally and for designing new analogues with enhanced binding affinity. researchgate.netmdpi.com However, the high flexibility of the RNA binding pocket can present challenges for the accuracy of docking predictions, highlighting the need for careful validation of these computational protocols. nih.govflinders.edu.auresearchgate.net

Crystal structures of similar oxazolidinone-containing compounds show that the dihedral angle between the oxazolidinone ring and the attached phenyl ring is a key conformational feature. nih.govnih.gov This twist angle can significantly influence how the molecule fits into the binding pocket of its target. Computational methods can be used to explore the potential energy surface of the molecule, identify low-energy, stable conformations, and understand how substitutions on the phenyl ring or the oxazolidinone core might affect the preferred conformation and, consequently, the biological activity.

Virtual Screening and De Novo Drug Design Strategies (Preclinical Focus)

Virtual screening and de novo design are powerful computational strategies used in the early, preclinical stages of drug discovery to identify promising new chemical entities.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. nih.gov For the oxazolidinone class, structure-based virtual screening can be performed by docking large compound databases against the crystal structure of the 50S ribosomal subunit. nih.govflinders.edu.auresearchgate.net This process helps prioritize a smaller, more manageable number of compounds for experimental testing. While powerful, the success of virtual screening for oxazolidinone analogues against their RNA target can be limited by the challenges in accurately predicting ligand-RNA interactions. nih.govflinders.edu.auresearchgate.net

De novo drug design, on the other hand, involves the computational construction of novel molecules from scratch. nih.gov Algorithms are used to piece together fragments or atoms to build new structures that are predicted to have high affinity and specificity for the target binding site. This approach has been used to design novel oxazolidinone analogues for various therapeutic targets, demonstrating its potential to generate innovative chemical scaffolds beyond those already known. nih.gov

Development of Oxazolidinone Derivatives and Analogues

Structural Modifications at the N-Aryl Position

The N-aryl substituent of the oxazolidinone ring is a critical determinant of its biological activity. While specific research directly modifying the N-aryl position of 5-((4-Fluorophenyl)methyl)-2-oxazolidinone is not extensively detailed in the available literature, broader studies on N-aryl oxazolidinones provide valuable insights into the structure-activity relationships (SAR). The synthesis of N-aryl oxazolidinones can be achieved through various methods, including the reaction of N-aryl-carbamates with epichlorohydrin. arkat-usa.org This approach allows for the introduction of diverse aryl groups, enabling the exploration of electronic and steric effects on target engagement. For instance, the substitution pattern on the phenyl ring can significantly influence antibacterial potency and the safety profile. A general principle in the development of oxazolidinone antibacterials is that the N-aryl moiety plays a crucial role in the interaction with the bacterial ribosome.

Diversification of the C-5 Side Chain

The C-5 position of the oxazolidinone ring represents a key site for structural diversification to modulate antibacterial activity and other pharmacological properties. A variety of modifications have been explored to improve potency and pharmacokinetic profiles.

One notable area of investigation involves the introduction of a carboxamide functionality at the C-5 position, creating what are often referred to as "reverse amides." nih.gov These analogues have been shown to act as inhibitors of bacterial protein synthesis. nih.gov An exemplary compound from this series, (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide, demonstrated potent in vivo efficacy in murine systemic infection models and exhibited excellent pharmacokinetic properties. nih.gov Importantly, these C-5 carboxamide derivatives also showed reduced potency against monoamine oxidase (MAO) enzymes, suggesting a lower potential for certain side effects associated with this class of compounds. nih.gov

Further research has focused on introducing various substituents at the C-5 position to explore the structure-activity relationship (SAR). In one study, a series of analogues were synthesized by modifying the C-5 side chain of oxazolidinone derivatives derived from 3-fluoroaniline. nih.gov This work led to the identification of several compounds with promising in vitro antibacterial activity, highlighting the therapeutic potential of C-5 modification. nih.gov The following table summarizes the antibacterial activity of selected C-5 modified oxazolidinone derivatives.

| Compound ID | Modification at C-5 | Antibacterial Activity (MIC µg/mL) |

| 7a | [Structure not specified] | Promising |

| 9a | [Structure not specified] | Promising |

| 11a | [Structure not specified] | Promising |

| PF-00422602 | Carboxamide | Potent in vivo efficacy |

Hybrid Compounds and Fused Heterocyclic Architectures

To explore novel chemical space and potentially discover compounds with enhanced or dual biological activities, researchers have synthesized hybrid molecules and fused heterocyclic systems incorporating the oxazolidinone scaffold. This strategy involves combining the oxazolidinone core with other pharmacologically active moieties.

While specific examples starting directly from this compound are not prevalent in the reviewed literature, the broader field of medicinal chemistry has seen the successful application of this approach. For instance, hybrid molecules incorporating 4-thiazolidinone, another important heterocyclic core, have been extensively studied for their anticancer properties. mdpi.com The synthesis of a hybrid containing a 2-(4-fluorophenyl) group on a thiazolidinone ring highlights the interest in fluorine-containing aryl moieties in drug design. mdpi.com This suggests a potential avenue for future research, where the this compound scaffold could be integrated with other heterocyclic systems to generate novel chemical entities with diverse biological profiles.

Exploration of Alternative Biological Activities Beyond Antimicrobial (Preclinical)

Beyond their well-established role as antibacterial agents, oxazolidinone derivatives have been investigated for a range of other potential therapeutic applications in preclinical studies. These explorations aim to leverage the versatile oxazolidinone scaffold to address different biological targets.

Although specific preclinical data for non-antimicrobial activities of this compound derivatives are limited in the public domain, the broader class of oxazolidinones has shown promise in several areas. For example, some oxazolidinones exhibit anticancer activity. Studies on 4-thiazolidinone-based derivatives have demonstrated their potential to decrease the metabolic activity of cancer cell lines, including epithelial lung carcinoma and neuroblastoma. mdpi.com This suggests that the oxazolidinone core, in general, may possess cytotoxic properties that could be harnessed for oncology applications. Further research is needed to determine if derivatives of this compound share this potential.

| Compound Class | Alternative Biological Activity | Research Focus |

| 4-Thiazolidinone Hybrids | Anticancer | Evaluation against various cancer cell lines |

| 4-Thiazolidinone Derivatives | Anticancer | Reduction of metabolic activity in cancer cells |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification (Research Grade)

Chromatographic techniques are pivotal in determining the purity of 5-((4-Fluorophenyl)methyl)-2-oxazolidinone and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) is the most common method employed for the analysis of oxazolidinones. nih.govnih.govresearchgate.net For routine purity testing, reversed-phase HPLC is typically utilized, often with a C18 column. ualberta.ca The mobile phase generally consists of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent such as acetonitrile or methanol. ualberta.casielc.com Detection is commonly achieved using a UV-Vis spectrophotometer, as the aromatic ring in the oxazolidinone structure allows for strong absorbance. nih.gov

Given that the biological activity of oxazolidinones is often stereospecific, chiral chromatography is crucial for separating the enantiomers and ensuring the desired stereoisomer is present. nih.gov Chiral separation of oxazolidinone analogs can be achieved using polysaccharide-based stationary phases, with mobile phases like methanol, ethanol, or acetonitrile. researchgate.net Capillary electrophoresis using cyclodextrins as chiral selectors is another effective technique for the enantioseparation of this class of compounds. nih.gov

Table 1: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate (50:50 v/v) ualberta.ca |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

| Purity Specification | ≥98% |

Spectroscopic Characterization (NMR, MS) for Structural Elucidation (Research Grade)

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would confirm the presence of protons in different chemical environments, such as the aromatic protons of the fluorophenyl ring, the methylene protons adjacent to it, and the protons on the oxazolidinone ring. The coupling patterns and chemical shifts would be indicative of their relative positions.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the oxazolidinone ring and the carbons of the fluorophenyl group.

¹⁹F NMR is particularly important for this compound, as it would show a characteristic signal for the fluorine atom on the phenyl ring, confirming its presence and position.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. epa.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for oxazolidinones. ualberta.ca The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Values |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic (approx. 7.0-7.3 ppm), Methylene (approx. 2.8-3.5 ppm), Oxazolidinone ring (approx. 3.6-4.8 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl (approx. 158 ppm), Aromatic (approx. 115-165 ppm), Methylene & Oxazolidinone (approx. 35-75 ppm) |

| ¹⁹F NMR | Chemical Shift (δ) | Aromatic Fluorine (approx. -110 to -120 ppm) |

| MS (ESI+) | m/z | [M+H]⁺ corresponding to the molecular formula C₁₀H₁₁FNO₂ |

Bioanalytical Methods for Preclinical Sample Analysis

For preclinical studies, it is necessary to quantify this compound in biological matrices such as plasma. ualberta.ca Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. nih.gov

The method typically involves a simple sample preparation step, such as protein precipitation with acetonitrile, to remove larger molecules from the plasma sample. ualberta.ca An internal standard, often a structurally similar molecule like Linezolid, is added to improve the accuracy and precision of the quantification. ualberta.ca The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved using a reversed-phase column, and the compound is detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode allows for highly specific detection by monitoring a specific fragmentation of the parent ion. The development of such a method would require validation for linearity, accuracy, precision, and stability to ensure reliable results for pharmacokinetic evaluations. ualberta.ca

Table 3: Typical Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description |

|---|---|

| Instrumentation | HPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) ualberta.ca |

| Sample Preparation | Protein precipitation with acetonitrile ualberta.ca |

| Internal Standard | A structurally related oxazolidinone (e.g., Linezolid) ualberta.ca |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.1-1.0 µg/mL for similar compounds) ualberta.ca |

| Calibration Range | Expected therapeutic concentration range (e.g., 0.1 - 20 µg/mL) ualberta.ca |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-((4-fluorophenyl)methyl)-2-oxazolidinone, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via copper-catalyzed cyclization of propargylic amines with CO₂ and phosphine oxides under mild conditions (50–80°C, 12–24 hours). This method offers scalability and selectivity for introducing fluorinated substituents . Alternatively, aziridine/CO₂ coupling has been explored for analogous oxazolidinones, though stereochemical control requires chiral catalysts (e.g., (R,R)-salen-Co complexes) to achieve enantiomeric excess >90% . Key considerations include inert atmosphere (N₂/Ar) and solvent choice (e.g., THF or DMF), which affect reaction kinetics.

- Data Validation : Elemental analysis (C, H, N) and chiral HPLC are critical for confirming purity and stereochemistry. For example, discrepancies in calculated vs. observed carbon content (e.g., 36.32% vs. 36.82% in fluorinated oxazolidinones) may indicate residual solvents or byproducts .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, optical rotation ([α]D) and circular dichroism (CD) spectroscopy provide preliminary insights. For example, a compound with [α]D = +88.5 (c 0.5, Et₂O) indicates a specific enantiomeric form . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of fluorophenyl and oxazolidinone moieties .

Q. What spectroscopic techniques are most effective for characterizing fluorinated oxazolidinones?

- Methodology :

- ¹⁹F NMR : Detects fluorine environments (e.g., δ -122 to -126 ppm for perfluorinated chains) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 265.31 for C₁₄H₁₉NO₄) .

- FT-IR : Identifies carbonyl (C=O) stretches near 1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis, and what factors influence its efficacy?

- Methodology : The fluorophenyl group enhances steric bulk and electronic effects, directing diastereoselectivity in aldol or Michael additions. For example, in fluorous oxazolidinone auxiliaries, perfluorinated chains enable phase-separable catalysis, achieving diastereomeric ratios >20:1 . Key variables include solvent polarity (hexane vs. acetone) and Lewis acid coordination (e.g., TiCl₄ vs. Sn(OTf)₂) .

- Data Contradictions : Some studies report reduced enantioselectivity when electron-withdrawing groups (e.g., -CF₃) compete with the fluorophenyl moiety for substrate binding .

Q. What mechanistic insights explain the inactivation of monoamine oxidase (MAO) by oxazolidinone derivatives?

- Methodology : Radical-mediated mechanisms are proposed. For example, 3-[4-(3-chlorophenylmethoxy)phenyl]-5-[(methylamino)methyl]-2-oxazolidinone undergoes one-electron oxidation to form an amine radical cation, followed by α-proton abstraction and CO₂ release. This generates a reactive intermediate that covalently modifies MAO’s flavin cofactor . Kinetic assays (progress curve analysis) and isotopic labeling (²H/¹³C) validate time-dependent inhibition .

Q. How can computational modeling optimize the pharmacokinetic properties of fluorinated oxazolidinones?

- Methodology : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess metabolic stability. For instance, fluorine’s electronegativity lowers LUMO energy, enhancing resistance to cytochrome P450 oxidation . Molecular docking (e.g., AutoDock Vina) identifies binding poses in MAO-B or bacterial ribosomes, correlating with IC₅₀ values .

Q. What strategies address synthetic challenges in introducing fluorinated substituents without side reactions?

- Methodology :

- Protection-Deprotection : Trimethylsilyl (TMS) groups shield hydroxyls during fluorination (e.g., using Selectfluor®) .

- Radical Avoidance : Low-temperature (-78°C) reactions with Bu₃SnH suppress radical chain pathways .

- Fluorous Tags : Perfluorooctyl chains enable liquid-liquid extraction, simplifying purification of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.